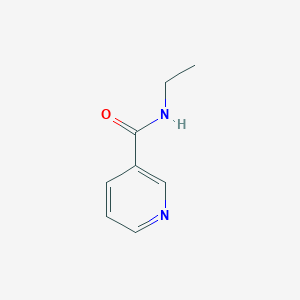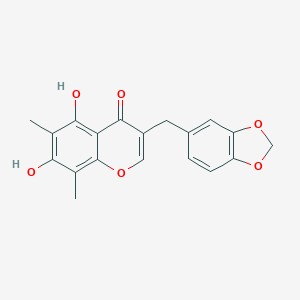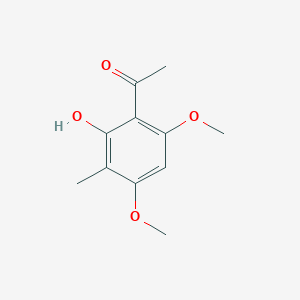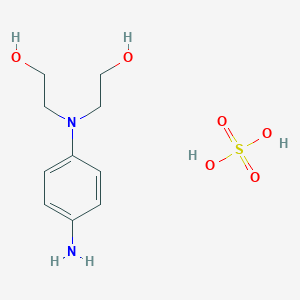![molecular formula C8H18N2O2 B150415 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol CAS No. 136467-59-9](/img/structure/B150415.png)
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is not well understood. However, it is believed to interact with certain receptors in the brain, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol in lab experiments is its unique properties and potential applications. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to develop new and improved synthesis methods for 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol and other piperazine derivatives.
Métodos De Síntesis
The synthesis of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol involves the reaction of piperazine with ethylene oxide in the presence of a catalyst. The resulting product is a colorless liquid with a molecular weight of 146.2 g/mol.
Aplicaciones Científicas De Investigación
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, it has been used as a precursor for the synthesis of other piperazine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
136467-59-9 |
|---|---|
Nombre del producto |
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol |
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-[4-(1-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h7-8,11-12H,3-6H2,1-2H3 |
Clave InChI |
XSXVRLKMAKDBSZ-UHFFFAOYSA-N |
SMILES |
CC(N1CCN(CC1)C(C)O)O |
SMILES canónico |
CC(N1CCN(CC1)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



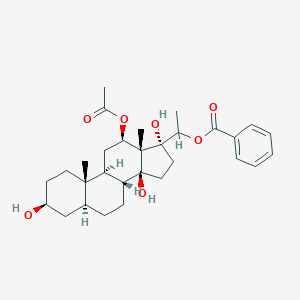
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

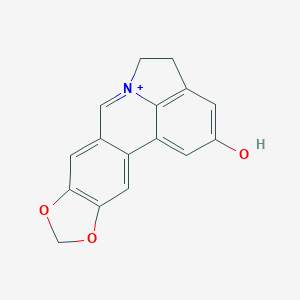
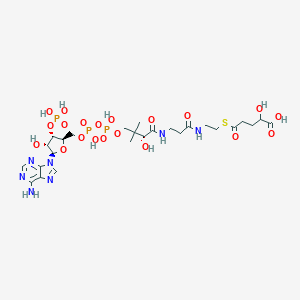
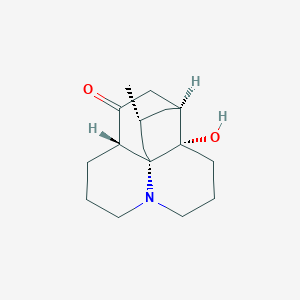
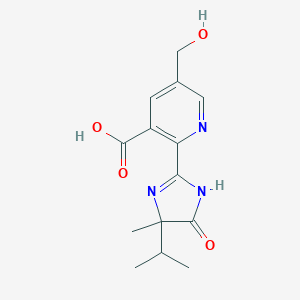
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
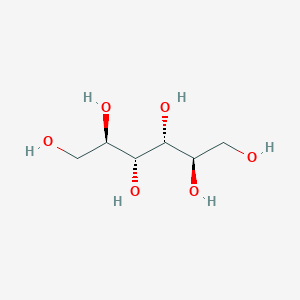
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
